molecular formula C28H20BrN5O2S B12445619 2-({6-amino-4-[4-(benzyloxy)phenyl]-3,5-dicyanopyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide

2-({6-amino-4-[4-(benzyloxy)phenyl]-3,5-dicyanopyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide

Cat. No.: B12445619
M. Wt: 570.5 g/mol
InChI Key: PSRLELQWFWOOED-UHFFFAOYSA-N
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Description

2-({6-amino-4-[4-(benzyloxy)phenyl]-3,5-dicyanopyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes amino, benzyloxy, phenyl, dicyanopyridinyl, sulfanyl, and bromophenyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({6-amino-4-[4-(benzyloxy)phenyl]-3,5-dicyanopyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of the benzyloxy and bromophenyl groups through nucleophilic substitution reactions. The final steps involve the addition of the amino and sulfanyl groups under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow reactions. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high efficiency and consistency in the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them into amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its unique structural features.

Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to engage in various binding interactions, influencing biological pathways and cellular processes. The exact mechanism of action may involve inhibition or activation of target enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • 6-amino-4-[2-(benzyloxy)-5-bromophenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness: Compared to similar compounds, 2-({6-amino-4-[4-(benzyloxy)phenyl]-3,5-dicyanopyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C28H20BrN5O2S

Molecular Weight

570.5 g/mol

IUPAC Name

2-[6-amino-3,5-dicyano-4-(4-phenylmethoxyphenyl)pyridin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C28H20BrN5O2S/c29-20-8-10-21(11-9-20)33-25(35)17-37-28-24(15-31)26(23(14-30)27(32)34-28)19-6-12-22(13-7-19)36-16-18-4-2-1-3-5-18/h1-13H,16-17H2,(H2,32,34)(H,33,35)

InChI Key

PSRLELQWFWOOED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)NC4=CC=C(C=C4)Br)N)C#N

Origin of Product

United States

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